Product packaging for Amoxicillin trihydrate impurity D(Cat. No.:)

Amoxicillin trihydrate impurity D

Cat. No.: B12845457
M. Wt: 419.5 g/mol
InChI Key: MQXQVCLAUDMCEF-LHKJIHSLSA-N
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Description

Contextualization of Pharmaceutical Impurities within β-Lactam Antibiotics

The β-lactam class of antibiotics, which includes penicillins and cephalosporins, is susceptible to degradation due to the inherent strain in their characteristic β-lactam ring. scirp.orgresearchgate.netsemanticscholar.org This susceptibility can lead to the formation of various impurities during manufacturing, storage, and even administration. researchgate.net These impurities can arise from several sources, including the manufacturing process itself, degradation of the active substance, or interactions with excipients. impactfactor.orgresearchgate.net

The manufacturing of many antibiotics involves fermentation processes, which are inherently more variable than purely synthetic methods, potentially leading to a more complex impurity profile. raps.orggmp-navigator.com The European Medicines Agency (EMA) has acknowledged this complexity and has issued specific guidelines for setting impurity specifications for antibiotics produced by fermentation or semi-synthesis. raps.orggmp-navigator.comeuropa.eu Regulatory bodies like the EMA and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceutical products. impactfactor.orgeuropa.eueuropa.eu These guidelines mandate the identification and characterization of impurities to ensure the safety and quality of the final drug product. impactfactor.orgnih.gov

Significance of Amoxicillin (B794) Trihydrate Impurity D in Active Pharmaceutical Ingredient Quality Assurance

The control of Impurity D is a critical aspect of quality assurance for amoxicillin products. It serves as a reference standard in analytical testing to monitor and quantify impurity levels in commercial batches. synzeal.com High-Performance Liquid Chromatography (HPLC) is a widely used technique for the detection and quantification of Impurity D and other related substances in amoxicillin. google.comthermofisher.com The development of sensitive and specific analytical methods is crucial for ensuring that the levels of Impurity D remain within the acceptable limits set by pharmacopoeias and regulatory agencies. akjournals.com

Evolution of Research Perspectives on Amoxicillin Impurities

Research on amoxicillin impurities has evolved significantly since the antibiotic's introduction in 1972. usp-pqm.org Initially, the focus was on the synthesis and efficacy of the main compound. impactfactor.orgglobalresearchonline.net However, with increasing regulatory emphasis on drug safety, the impurity profile of amoxicillin has become a major area of investigation. impactfactor.org

Early research concentrated on identifying and characterizing the major degradation products. Over time, advancements in analytical techniques, such as HPLC and mass spectrometry, have enabled the detection and structural elucidation of a wider range of impurities, even at very low levels. nih.govakjournals.com This has led to a more comprehensive understanding of the degradation pathways of amoxicillin under various stress conditions, including acid, base, heat, and oxidation. akjournals.com Recent research efforts have also focused on the synthesis of these impurities in their pure form to be used as reference standards for analytical method development and validation. impactfactor.orgglobalresearchonline.netresearchgate.net

Defined Scope and Core Research Objectives for Investigations on Impurity D

Investigations into Amoxicillin trihydrate impurity D are primarily driven by the need to ensure the quality, safety, and efficacy of amoxicillin-containing drug products. The core research objectives include:

Synthesis and Characterization: Developing robust methods for the synthesis of Impurity D to be used as a certified reference material. impactfactor.orgglobalresearchonline.net This involves detailed structural characterization using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR). impactfactor.orgglobalresearchonline.netresearchgate.net

Analytical Method Development and Validation: Creating and validating sensitive, specific, and stability-indicating analytical methods, predominantly HPLC-based, for the accurate detection and quantification of Impurity D in amoxicillin API and finished products. google.comakjournals.com

Degradation Pathway Elucidation: Studying the formation of Impurity D under various stress conditions to understand the degradation kinetics and mechanisms of amoxicillin. akjournals.com

Detailed Research Findings

The table below summarizes key information regarding this compound and related compounds.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Notes
Amoxicillin26787-78-0C16H19N3O5S365.40Active Pharmaceutical Ingredient. pharmaffiliates.com
Amoxicillin Trihydrate61336-70-7C16H25N3O8S419.45A common form of Amoxicillin. simsonpharma.com
This compound1642629-94-4C16H21N3O6S383.42A key degradation product of Amoxicillin. cymitquimica.combiosynth.com Also referred to as Amoxicillin EP Impurity D. synzeal.com
Amoxicillin Impurity D Sodium Salt68728-47-2C16H21N3NaO6S406.41The sodium salt form of Impurity D. simsonpharma.com
Amoxicillin Impurity A---A known impurity of Amoxicillin. scielo.br
Amoxicillin Impurity C---Also known as Amoxicillin Diketopiperazine. globalresearchonline.net
Amoxicillin Impurity F---A known impurity of Amoxicillin. globalresearchonline.net
Amoxicillin Impurity G188112-75-6C24H26N4O7S514.55A known impurity of Amoxicillin. simsonpharma.com
Amoxicillin Impurity H205826-86-4C13H17NO4251.28A known impurity of Amoxicillin. impactfactor.orgsimsonpharma.com
Amoxicillin Impurity J---A known impurity of Amoxicillin. scielo.br
Amoxicillin Impurity K210289-72-8C32H40N6O11S2748.83An analytical impurity found in amoxicillin sodium. biosynth.com
6-Aminopenicillanic acid (6-APA)---A key starting material in the synthesis of amoxicillin. usp-pqm.orgnih.gov
4-hydroxyphenylglycine (4-HPG)---A raw material used in amoxicillin production. scielo.brnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N3O8S B12845457 Amoxicillin trihydrate impurity D

Properties

Molecular Formula

C16H25N3O8S

Molecular Weight

419.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate

InChI

InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2/t9?,10-,11+,14-;;;/m1.../s1

InChI Key

MQXQVCLAUDMCEF-LHKJIHSLSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O

Origin of Product

United States

Mechanistic Pathways and Kinetics of Amoxicillin Trihydrate Impurity D Formation

Hydrolytic Degradation Mechanisms of Amoxicillin (B794) Leading to Impurity D

The principal pathway for the formation of Amoxicillin trihydrate impurity D is the hydrolytic degradation of the parent amoxicillin molecule. rsc.org This process involves the cleavage of a chemical bond by the action of water. rsc.org The β-lactam ring, a four-membered cyclic amide characteristic of penicillin-class antibiotics, is the primary site susceptible to this hydrolytic attack. rsc.orgresearchgate.net The opening of this strained ring leads to the formation of Amoxicillin penicilloic acid, which is identified as Impurity D. researchgate.netresearchgate.net The kinetics and specific pathways of this degradation are highly dependent on the pH of the environment. rsc.orgresearchgate.net

Acid-Catalyzed β-Lactam Ring Opening Hydrolysis Pathways

In acidic environments, specifically at a pH below 5, the degradation of amoxicillin is dominated by the hydrolysis of its β-lactam ring. rsc.org This reaction is catalyzed by the presence of hydrogen ions, which facilitates the nucleophilic attack of water on the carbonyl carbon of the β-lactam ring.

A kinetic study examining amoxicillin in aqueous hydrochloric acid (0.1-0.5 N) at 37°C demonstrated that the hydrolysis rate constant was significant and influenced the distribution of the drug between aqueous and organic phases. nih.gov Another study detailed specific conditions for the acid-catalyzed synthesis of degradation products, providing a framework for understanding the kinetics under forced degradation conditions. globalresearchonline.net

Table 1: Conditions for Acid-Catalyzed Degradation of Amoxicillin

Parameter Condition
pH Range 3.0 – 3.5 globalresearchonline.net
Temperature 70 – 80°C globalresearchonline.net
Reaction Time 5 – 8 hours globalresearchonline.net

This table presents conditions reported for the forced degradation of amoxicillin in an acidic environment.

The primary product of the acid-catalyzed hydrolysis of the β-lactam ring is amoxicillin penicilloic acid, which corresponds to Impurity D. researchgate.netresearchgate.net This intermediate is formed by the opening of the four-membered β-lactam ring. researchgate.net Further degradation can occur, leading to other products. For instance, under certain acidic conditions, the formation of amoxicillin penilloic acid has also been identified. globalresearchonline.netscielo.br Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are crucial for the separation and identification of these closely related species. researchgate.netnih.gov In one study, amoxicillin penicilloic acid (referred to as ADP1/2) was identified as a degradation product under various pH conditions, including acidic ones. nih.gov

Base-Catalyzed Hydrolysis and Epimerization Processes

In alkaline media, typically above pH 8, the degradation of amoxicillin is predominantly driven by hydroxide (B78521) ion-catalyzed hydrolysis. rsc.org This pathway also results in the formation of this compound.

The presence of hydroxide ions facilitates a potent nucleophilic attack on the β-lactam carbonyl carbon, leading to rapid ring cleavage and the formation of the corresponding penicilloic acid (Impurity D). The rate of this base-catalyzed hydrolysis generally increases with pH. However, at very high pH levels (e.g., >10.0), the yield of other degradation products, such as those resulting from intramolecular rearrangements like amoxicillin diketopiperazine (Impurity C), may be affected. globalresearchonline.net While intramolecular cyclization is a competing degradation pathway, the primary route in sufficiently alkaline solutions remains the direct hydrolysis to Impurity D. rsc.orgglobalresearchonline.net

Table 2: Conditions for Base-Catalyzed Degradation of Amoxicillin

Parameter Condition
pH Range 9.0 – 10.0 globalresearchonline.net
Temperature 25 – 30°C globalresearchonline.net
Reaction Time 12 – 24 hours globalresearchonline.net

This table outlines reported conditions for the forced degradation of amoxicillin in an alkaline environment.

During the degradation of amoxicillin, changes in the stereochemistry at chiral centers, known as epimerization, can occur, influenced by both pH and temperature. Specifically, the amoxicillin penicilloic acid (Impurity D) can undergo epimerization. dntb.gov.uausp-pqm.org For example, the initially formed 5R isomer of penicilloic acid can epimerize to the 5S diastereoisomer. usp-pqm.org

Monitoring these complex events requires sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) is a key technique used to separate and quantify amoxicillin and its various degradation products, including different epimers. dntb.gov.uaimpactfactor.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is invaluable for structural elucidation, allowing for the monitoring of the disappearance of signals from the β-lactam protons and the appearance of signals corresponding to the degradation products. nih.govresearchgate.net Additionally, Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to observe the cleavage of the β-lactam ring by monitoring the disappearance of its characteristic carbonyl stretching band. nih.govresearchgate.net

Impurity D Formation During Amoxicillin Chemical Synthesis and Downstream Process Development

The synthesis of amoxicillin is a multi-step process where the potential for impurity formation is significant. ontosight.aiimpactfactor.org Impurity D primarily arises from the degradation of amoxicillin, particularly through the opening of the chemically labile β-lactam ring.

Side Reactions and Incomplete Conversions during Manufacturing

During the synthesis of amoxicillin, which often involves the acylation of 6-aminopenicillanic acid (6-APA) with D-(-)-α-amino-p-hydroxyphenylacetyl chloride, various side reactions can occur. usp-pqm.org Incomplete reactions or the presence of water can lead to the hydrolysis of the β-lactam ring of amoxicillin, a primary pathway to the formation of penicilloic acids, including the precursor to Impurity D. The enzymatic synthesis route, while often considered more efficient, also presents opportunities for side reactions such as the hydrolysis of the substrate or the newly formed amoxicillin, contributing to the impurity profile. mdpi.com

The formation of Impurity D is mechanistically linked to the hydrolysis of the β-lactam bond under aqueous conditions, which can be influenced by both acidic and basic environments. This initial ring-opening leads to the formation of amoxicilloic acid. Subsequent intramolecular reactions can then lead to various degradation products.

Impact of Process Variables on Impurity Profile Development

Several process variables have a pronounced effect on the rate and extent of Impurity D formation. The control of these parameters is crucial for minimizing its presence in the final drug substance.

pH: The pH of the reaction mixture and downstream processing solutions is a critical factor. The degradation of amoxicillin, leading to impurities like D, is catalyzed by both specific-acid and specific-base conditions. nih.gov The rate of hydrolysis of the β-lactam ring is significantly accelerated at pH values above 7.0. Studies have shown that the degradation of amoxicillin follows pseudo-first-order kinetics, with the rate being minimal around pH 6. usp-pqm.org

Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation pathways leading to Impurity D. Kinetic studies have demonstrated a clear correlation between increased temperature and accelerated amoxicillin degradation. nih.gov For instance, in the enzymatic synthesis of amoxicillin, operating at the maximum temperature of 35°C was found to achieve the highest final concentration of amoxicillin, but this also implies a trade-off with potential degradation. mdpi.com

Reaction Time: Longer processing and reaction times can increase the exposure of amoxicillin to conditions that favor degradation, thereby increasing the levels of Impurity D. ontosight.ai

Catalysts: The presence of certain metal ions can catalyze the degradation of the β-lactam ring. researchgate.net Similarly, buffer components like citrate (B86180) and phosphate (B84403) can act as general acid-base catalysts, increasing the degradation rate. usp-pqm.org

Impact of Process Variables on Impurity D Formation

Process VariableEffect on Impurity D FormationReference
pHAccelerated formation at pH > 7.0 due to base-catalyzed hydrolysis of the β-lactam ring.
TemperatureIncreased temperature accelerates the degradation rate, following kinetic models. nih.gov
Reaction TimeLonger exposure to reaction conditions increases the likelihood of degradation. ontosight.ai
CatalystsMetal ions and buffer salts (phosphate, citrate) can catalyze the degradation process. usp-pqm.orgresearchgate.net

Environmental and Storage Condition-Induced Generation of Impurity D

Beyond the manufacturing process, the stability of amoxicillin trihydrate is challenged by environmental factors during storage and handling, which can lead to the formation of Impurity D.

Thermal Degradation Profiles and Isothermal Kinetic Studies

Thermal degradation is a significant pathway for the formation of Impurity D. Isothermal kinetic studies have been instrumental in characterizing the stability of amoxicillin. The degradation of amoxicillin in aqueous solution typically follows pseudo-first-order kinetics. nih.gov The rate of degradation is temperature-dependent, and studies have been conducted at various temperatures (e.g., 30°C, 40°C, 50°C, and 60°C) to determine the activation energy for the degradation process. usp-pqm.orgresearchgate.net For example, one study reported that under accelerated storage conditions of 40°C and 75% relative humidity, the level of Impurity D increased by 0.2% per month. Amoxicillin trihydrate is noted to be more stable than its sodium salt, but it remains sensitive to both temperature and humidity. usp-pqm.org

Thermal Degradation Kinetics of Amoxicillin

Study ParameterFindingReference
Kinetic ModelDegradation in aqueous solution follows pseudo-first-order kinetics. nih.gov
Temperature DependenceDegradation rate increases with temperature. Complete degradation was observed at 250°C after 5 minutes in one study. researchgate.net
Accelerated StabilityAt 40°C/75% RH, Impurity D levels can increase by 0.2% per month.

Photolytic Degradation Assessment and Light-Exposure Susceptibility

Exposure to light, particularly ultraviolet radiation, can induce the degradation of amoxicillin. Photolytic degradation studies have shown that amoxicillin in solution can be degraded upon exposure to sunlight. researchgate.net The formation of amoxicillin-S-oxide has been specifically linked to sunlight irradiation, with its formation being enhanced in the presence of natural photosensitizers like humic acid. researchgate.net While direct photolysis can be slow, the process can lead to a variety of by-products. mdpi.comugm.ac.id This susceptibility to light necessitates protective packaging for amoxicillin-containing products to maintain their quality and minimize the formation of degradation impurities.

Humidity and Moisture-Related Degradation Processes

The stability of Amoxicillin Trihydrate in its solid state is profoundly influenced by the presence of humidity and moisture. Water molecules not only act as reactants in hydrolytic degradation but also facilitate other degradation pathways by plasticizing the solid, thereby increasing molecular mobility. The formation of this compound, chemically identified as amoxicillin penicilloic acid, is a direct consequence of these moisture-related processes. japsonline.comnih.gov

The principal mechanistic pathway initiated by moisture is the hydrolysis of the β-lactam ring, a core structural feature of amoxicillin. japsonline.com This reaction leads to the opening of the four-membered ring to form amoxicillin penicilloic acid (Impurity D). The rate of this hydrolytic cleavage is significantly accelerated in the presence of adsorbed surface water.

Research indicates that the solid-state degradation of amoxicillin trihydrate follows first-order kinetics when subjected to relative humidity (RH) levels ranging from 23% to 90%. usp-pqm.orgunivie.ac.at Studies conducted under controlled humidity conditions have established a linear relationship between the logarithm of the first-order degradation rate constant (k) and the relative humidity at a constant temperature. usp-pqm.orgnih.gov This implies that as the ambient humidity increases, the rate of amoxicillin degradation and, consequently, the formation of Impurity D, rises in a predictable manner.

The physical state of amoxicillin trihydrate is also a critical factor. While it is the most stable solid form compared to amoxicillin sodium and the anhydrous form, it is still sensitive to humidity and temperature. usp-pqm.org High humidity can lead to the deliquescence of the powder, creating a saturated aqueous micro-environment on the crystal surface where degradation kinetics are significantly faster than in the solid state. This localized solution can also experience pH shifts, which further catalyze the hydrolysis of the β-lactam ring. The degradation in aqueous solution is subject to specific-acid and specific-base catalysis, with optimal stability observed at a pH of approximately 5.8-6.5. usp-pqm.orgnih.gov

Forced degradation studies and stability trials under various storage conditions have consistently highlighted the critical role of moisture. For instance, studies simulating tropical conditions (e.g., 40°C and 75% RH) have shown significant changes in the physical and chemical properties of amoxicillin powders, leading to them falling out of specification. japsonline.com Another study demonstrated that significant degradation of amoxicillin occurs within 24 hours under conditions of 37°C and 100% RH.

The following tables summarize the key research findings and illustrate the kinetic relationship between relative humidity and the degradation of amoxicillin trihydrate.

Table 1: Summary of Research Findings on Humidity-Induced Degradation of Amoxicillin Trihydrate

Storage Conditions Key Findings Reference(s)
23% to 90% RH at 64 to 90°CDegradation follows first-order kinetics. The logarithm of the rate constant increases linearly with RH. usp-pqm.org
19.21°C – 22.44°C and 18.23% - 27.50% RHThese are the recommended environmental conditions for the filling process to ensure product stability. univie.ac.at
40°C and 75% RH for 6 monthsSimulating tropical conditions, these settings caused changes in pH and water content of amoxicillin powders, leading to them being out of specification. japsonline.com
27.1°C and 64% RH for 3 monthsIncreased degradation of the active ingredient was observed compared to storage at lower temperature and humidity. japsonline.com

Table 2: Illustrative First-Order Degradation Rate Constants of Amoxicillin Trihydrate at Various Relative Humidities

This table illustrates the established linear relationship between the logarithm of the degradation rate constant (k) and relative humidity (RH) at a constant temperature, as described in scientific literature. The values for the rate constant are for illustrative purposes to demonstrate this trend.

Relative Humidity (%) log(k) Degradation Rate Constant (k) (arbitrary units)
301.010
401.215.8
501.425.1
601.639.8
701.863.1
802.0100.0
902.2158.5

This direct and quantifiable relationship between ambient moisture and degradation kinetics underscores the critical importance of controlling humidity during the manufacturing, packaging, and storage of amoxicillin trihydrate to minimize the formation of this compound and ensure the drug product's stability and efficacy throughout its shelf life.

Synthetic Strategies for Amoxicillin Trihydrate Impurity D Reference Standard Materials

Rational Design of Synthetic Routes for Targeted Impurity D Preparation

The primary route for the targeted synthesis of Amoxicillin (B794) Impurity D is through the controlled hydrolysis of amoxicillin. This process mimics the natural degradation pathway of the drug. The rational design of this synthesis focuses on selectively cleaving the amide bond within the four-membered β-lactam ring to form the corresponding penicilloic acid derivative.

Two main approaches can be rationally designed for this purpose:

Direct Hydrolysis of Amoxicillin: This is the most straightforward approach, involving the treatment of amoxicillin trihydrate under specific conditions that promote the opening of the β-lactam ring. This method leverages the inherent chemical instability of the β-lactam structure, particularly its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions. Forced degradation studies provide a foundation for this route, indicating that acidic, basic, or thermal stress can effectively generate Impurity D. scielo.brakjournals.com

Multi-step Chemical Synthesis: A more complex but potentially more controllable route involves a multi-step synthesis. While not commonly detailed specifically for Impurity D, strategies adapted from the synthesis of other related amoxicillin impurities could be employed. For instance, a synthetic pathway might involve coupling 6-aminopenicillanic acid (6-APA) with a modified side chain that already incorporates the opened lactam structure. However, for reference standard preparation, direct and controlled degradation of the parent API is often more efficient.

The direct hydrolysis method is generally preferred for its simplicity and direct relevance to the impurity formation process in the actual drug product.

Optimization of Reaction Conditions for Controlled Impurity Formation

To ensure a high yield of Impurity D and minimize the formation of other degradation products (such as Impurity E, an open-chain degradation product, or Impurity M, a dimer), the reaction conditions must be meticulously optimized. The key parameters that are controlled include pH, temperature, reaction time, and the choice of catalyst.

Forced degradation studies have established the conditions under which amoxicillin degrades to form various impurities, including Impurity D. These findings are instrumental in designing a controlled synthesis.

Alkaline Hydrolysis: This is a highly effective method for generating Impurity D. The reaction is typically conducted in an aqueous solution where the pH is adjusted to an alkaline range (pH > 7.0). Optimal conditions often involve a pH between 9.0 and 10.0, with the reaction proceeding at a controlled temperature, for instance, between 25-30°C. The reaction time is monitored closely, often spanning 12 to 24 hours, to maximize the formation of the desired penicilloic acid structure.

Acidic Hydrolysis: While alkaline conditions are common, controlled acidic hydrolysis can also be used. This typically involves using a dilute acid like hydrochloric acid (HCl) at room temperature for a defined period. scielo.br

Thermal Degradation: Exposing amoxicillin to elevated temperatures, such as in a dry heat oven at 105°C, can also induce the formation of Impurity D. akjournals.com However, this method may lead to a more complex mixture of degradation products.

The table below summarizes typical starting conditions for the controlled formation of Impurity D, derived from forced degradation studies.

ParameterAcid-CatalyzedBase-CatalyzedThermal
pH Range 3.0–3.59.0–10.0Not applicable
Temperature 70–80°C25–30°C50–60°C
Reaction Time 5–8 hours12–24 hours4–6 hours
Key Reagents Dilute HClDilute NaOHHeat

This table presents generalized conditions based on degradation studies; specific optimization is required for targeted synthesis.

Isolation and Purification Methodologies for High-Purity Reference Standards

Following the synthesis, the reaction mixture contains the target Impurity D along with unreacted amoxicillin and other potential side products. Achieving the high purity required for a reference standard necessitates robust isolation and purification techniques.

Chromatographic Purification: This is the most widely used and effective methodology.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating and purifying Impurity D from complex mixtures. By using a suitable stationary phase (like a C8 or C18 column) and mobile phase, a high degree of separation can be achieved. globalresearchonline.net

Flash Chromatography: For larger scale purification, flash chromatography offers a faster alternative to traditional column chromatography and can be used to effectively separate Impurity D.

Solvent Extraction: This technique can be used as an initial clean-up step. For instance, after adjusting the pH of the reaction mixture, extraction with an organic solvent like chloroform (B151607) can help remove certain impurities before proceeding to chromatography. globalresearchonline.net

Crystallization: In some cases, purification can be enhanced by techniques such as isoelectric point crystallization, where the pH of the solution is adjusted to the isoelectric point of the compound to induce precipitation. google.com Another advanced method involves impurity-coformer complexation to selectively remove impurities from the solution before crystallizing the target compound. researchgate.net

The final purified product is typically dried under vacuum to remove any residual solvents.

Comprehensive Characterization of Synthesized Impurity D Reference Standards

To qualify the synthesized material as a high-purity reference standard, a comprehensive characterization is performed to confirm its identity, structure, and purity. This involves a suite of analytical techniques as mandated by regulatory guidelines.

Chromatographic Analysis (HPLC): The purity of the reference standard is determined using a validated, stability-indicating HPLC method. The chromatogram should show a single major peak corresponding to Impurity D, with any other peaks falling below specified limits. The United States Pharmacopeia (USP) recommends HPLC methods that can resolve Impurity D from other related substances.

Mass Spectrometry (MS): LC-MS analysis is used to confirm the molecular weight of Impurity D. The sodium salt form typically shows a mass-to-charge ratio (m/z) of 405, while the diacid has a molecular weight of 383.42 g/mol . clearsynth.comcymitquimica.com Fragmentation patterns from MS/MS can provide further structural confirmation.

Infrared (IR) Spectroscopy: FTIR analysis helps to identify the functional groups present in the molecule, providing characteristic absorption bands that correspond to the penicilloic acid structure. globalresearchonline.net

Elemental Analysis: This technique confirms the empirical formula (C₁₆H₂₁N₃O₆S) by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur. globalresearchonline.net

The combination of these analytical techniques provides the necessary evidence to certify the material as a reference standard suitable for use in pharmaceutical quality control.

The table below outlines the key analytical techniques and their purpose in the characterization of the Amoxicillin Impurity D reference standard.

Analytical TechniquePurposeTypical Findings
High-Performance Liquid Chromatography (HPLC) Purity assessment and identificationA single major peak with a specific retention time (e.g., RRT of 4.44 relative to amoxicillin in some systems).
Mass Spectrometry (MS) Molecular weight confirmationm/z of 405 (sodium salt) or 383.42 (diacid). clearsynth.com
Nuclear Magnetic Resonance (NMR) Definitive structural elucidationSpectra confirming the penicilloic acid structure. globalresearchonline.net
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationIR spectrum consistent with the expected structure. globalresearchonline.net
Elemental Analysis Confirmation of elemental compositionAgrees with the molecular formula C₁₆H₂₁N₃O₆S. globalresearchonline.net

Impurity Control and Mitigation Strategies in Amoxicillin Trihydrate Manufacturing Processes

Process Optimization to Minimize Unwanted Impurity D Formation

Preventing the formation of Impurity D from the outset is the most efficient strategy. This involves meticulous control over the entire synthesis process, from raw materials to the final reaction conditions.

The synthesis of amoxicillin (B794) is a delicate process where slight variations in reaction conditions can lead to the formation of unwanted byproducts. ontosight.ai Engineering controls are essential to maintain optimal parameters and minimize the generation of Impurity D.

Temperature: The rate of chemical reactions, including the degradation pathways leading to Impurity D, is highly dependent on temperature. Lowering the reaction temperature can significantly decrease the rate of hydrolysis of the β-lactam ring, a key step in the formation of penicilloic acid-type impurities like Impurity D. researchgate.netmdpi.com Studies on the enzymatic synthesis of amoxicillin have shown that lower temperatures not only increase the yield but also inhibit undesirable side reactions. researchgate.netresearchgate.net For instance, dynamic modeling has demonstrated that controlling the temperature profile during batch synthesis is a powerful tool for optimizing product purity. mdpi.comed.ac.uk Crystallization processes are also temperature-sensitive, with studies showing that crystallization at low temperatures (e.g., 4°C) is favorable. researchgate.netacs.org

pH: The pH of the reaction and crystallization medium is arguably one of the most critical factors influencing the formation and incorporation of impurities. nih.gov Amoxicillin's stability is optimal within a narrow pH range, typically around 5.8-6.5. usp-pqm.org Deviations from this range, especially towards alkaline or strongly acidic conditions, can accelerate the hydrolysis of the β-lactam ring, leading to increased levels of Impurity D. The pH also affects the solubility of both amoxicillin and its impurities, which is a crucial factor during the purification stages. researchgate.netnih.gov

Stirring (Agitation): Proper agitation is vital for ensuring homogeneity within the reactor, promoting efficient mass transfer, and preventing localized "hot spots" of high reactant concentration or temperature that could favor impurity formation. In crystallization, the agitation rate influences crystal size and morphology, which in turn can affect impurity inclusion. acs.org Studies on amoxicillin sodium crystallization have shown that agitation immediately after seeding is critical for forming desired spherical crystals, which can exhibit better purity. acs.org

The purity of the final amoxicillin product is intrinsically linked to the quality of its starting materials. The primary raw materials for amoxicillin synthesis are 6-aminopenicillanic acid (6-APA) and an activated derivative of D-(-)-α-amino-p-hydroxyphenylacetic acid (D-4-hydroxyphenylglycine or 4-HPG), such as the Dane salt. usp-pqm.org

Impurities present in these raw materials can either be carried through the process or act as precursors for the formation of new impurities, including Impurity D. For example, the presence of degradation products in the starting materials can inhibit the nucleation process during crystallization, affecting the final product's purity. researchgate.netacs.org Rigorous quality control and analysis of incoming raw materials and key intermediates are therefore mandated to ensure they meet predefined specifications, thereby limiting the potential for impurity formation downstream. ontosight.ai

Advanced Purification Techniques for Amoxicillin Trihydrate to Reduce Impurity D Content

Even with optimized synthesis processes, some level of impurity formation is often unavoidable. Consequently, robust purification techniques are essential to reduce Impurity D to acceptable levels in the final Amoxicillin Trihydrate.

Crystallization is a powerful purification technique used to isolate and purify Amoxicillin Trihydrate from the reaction mixture. By carefully controlling the conditions of crystallization, it is possible to selectively precipitate the desired amoxicillin molecules while leaving impurities like Impurity D in the solution (mother liquor).

The pH of the crystallization medium has a profound effect on the purity of the resulting Amoxicillin Trihydrate crystals. Research has established a direct relationship between the pH of crystallization and the incorporation of impurities. nih.govresearchgate.net

Specifically for 4-HPG, an impurity closely related to the side chain of amoxicillin, studies have shown that as the pH of the crystallization process increases, the solubility of 4-HPG also increases. nih.gov This increased solubility means that less of the impurity co-precipitates with the amoxicillin, leading to a purer final product. researchgate.netnih.gov One study found a linear correlation between an increase in the powder pH of the final product (from 4.39 to 4.97), which was controlled by the crystallization pH, and a decrease in the concentration of impurity I (α-hydroxyphenylglycine). researchgate.netnih.govresearchgate.net This principle is leveraged in industrial settings, where adjusting the pH to an optimal value, such as 5.5, has been shown to produce purer amoxicillin crystals. researchgate.netacs.org

Crystallization pHEffect on Impurity SolubilityResulting Amoxicillin PurityReference
Lower pHLower impurity solubilityHigher impurity inclusion nih.gov
Higher pH (e.g., 4.97)Higher impurity solubilityLower impurity inclusion (purer product) researchgate.netnih.govresearchgate.net
Optimal pH (e.g., 5.5)Optimized impurity solubilityHigh purity (e.g., 99.21%) researchgate.netacs.org

Beyond pH control, several other strategies are employed to enhance the purity of Amoxicillin Trihydrate crystals:

Co-former Complexation: An innovative approach involves adding a "co-former" to the crystallization solution. This co-former is selected to form a complex or a co-crystal specifically with the impurity, but not with amoxicillin. rsc.org This complex remains dissolved in the solution, preventing the impurity from being incorporated into the growing amoxicillin crystals. One study successfully used compounds like 2-picolinic acid and L-lysine to complex with the impurity 4-HPG, resulting in significantly purer Amoxicillin Trihydrate crystals than those obtained through standard recrystallization. rsc.orgresearchgate.net

Washing Methods: After the crystals are formed and separated from the mother liquor, they are washed to remove any remaining impurities adhering to the crystal surface. The effectiveness of this step depends on the washing method, the choice of solvent, and the temperature. rsc.orgresearchgate.net Research has compared different techniques, such as one-stage washing versus a "soaking" method, and found that the soaking method could achieve higher purity, although potentially with a lower yield. rsc.org The use of specific solvent mixtures, such as aqueous organic solvents, is also optimized to maximize impurity removal without dissolving a significant amount of the product. google.com

Seeding and Agitation: The introduction of "seed" crystals can control the crystallization process, leading to more uniform crystals with fewer imperfections where impurities can be trapped. acs.org Combining this with optimized agitation helps in the formation of spherulites, a crystal habit with desirable properties like higher density and flowability, which can also be associated with higher purity. acs.org

Through a multi-faceted approach that combines preventative measures during synthesis with advanced purification techniques, manufacturers can effectively control and mitigate the presence of Amoxicillin Impurity D, ensuring a high-quality API that meets global standards.

Impurity-Coformer Complexation in Solution for Selective Removal

Continuous Monitoring and In-Process Control of Impurity D Levels

The adoption of Process Analytical Technology (PAT) has revolutionized pharmaceutical manufacturing by enabling real-time monitoring and control of critical quality attributes, including impurity levels. adragos-pharma.comresearchgate.netfda.gov This proactive approach allows for immediate adjustments to the process, ensuring consistent product quality and minimizing batch-to-batch variability. adragos-pharma.compharmtech.com

For the monitoring of amoxicillin and its impurities, various PAT tools can be employed. High-Performance Liquid Chromatography (HPLC) is a well-established method for the separation and quantification of amoxicillin and its related substances, including Impurity D. globalresearchonline.netscielo.brresearchgate.net However, traditional HPLC can be time-consuming. scielo.br The development of rapid HPLC methods is crucial for effective in-process control. globalresearchonline.net

Spectroscopic techniques offer the advantage of being non-destructive and capable of real-time, in-line or on-line measurements. researchgate.netfrontiersin.org Near-infrared (NIR) spectroscopy, for instance, has been successfully used for the simultaneous determination of amoxicillin and its impurities in solid dosage forms. frontiersin.org UV-Vis spectroscopy is another tool that can be used for the determination of amoxicillin impurities like 4-HPG and 6-aminopenicillanic acid (6-APA). nih.govmdpi.com

By integrating these analytical technologies into the manufacturing process, it is possible to continuously monitor the concentration of Impurity D. adragos-pharma.com This data can then be used to control process parameters in real-time, such as pH, temperature, or the addition of reactants, to minimize the formation of the impurity and ensure the final product meets all quality specifications. ontosight.aimdpi.com

Regulatory Framework and Compliance for Amoxicillin Trihydrate Impurities

Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Conference on Harmonisation (ICH) has established a set of guidelines that are globally recognized for the registration of pharmaceuticals for human use. The "Q" series of guidelines, specifically Q3A(R2) and Q3B(R2), provide a comprehensive framework for the control of impurities in new drug substances and new drug products, respectively. researchgate.nettga.gov.au These guidelines are instrumental in ensuring that impurities are maintained at levels that are not considered to pose a risk to patient safety.

ICH Q3A(R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. europa.eu Amoxicillin (B794) Trihydrate Impurity D falls under the category of a "specified impurity," which is an impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification. nih.gov This classification is based on its potential to arise during the manufacturing process and storage. researchgate.net

The guideline outlines thresholds for reporting, identification, and qualification of impurities. For a new drug substance, any impurity observed at a level greater than the reporting threshold must be reported. nih.gov If the impurity level exceeds the identification threshold, its structure must be elucidated. nih.gov Furthermore, if the impurity is present at a level above the qualification threshold, its biological safety must be established. nih.gov

ICH Q3B(R2): Impurities in New Drug Products

ICH Q3B(R2) extends the principles of impurity control to the finished drug product, addressing degradation products that may form during the manufacturing of the drug product or during storage. gsconlinepress.com Amoxicillin Trihydrate Impurity D is a known degradation product of amoxicillin, arising from the hydrolysis of the β-lactam ring. researchgate.netakjournals.com Therefore, its control in the final drug product is crucial.

This guideline emphasizes the need for a comprehensive understanding of the degradation pathways of the drug substance. gsconlinepress.com Manufacturers are required to summarize the degradation products observed during stability studies and justify the proposed acceptance criteria for these impurities in the drug product specification. gsconlinepress.com The thresholds for reporting, identification, and qualification of degradation products in new drug products are also defined in this guideline.

Pharmacopoeial Monographs and Standards for Amoxicillin Trihydrate Impurity Profile

Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide official standards for the quality of medicines. Their monographs for amoxicillin trihydrate detail the required tests and acceptance criteria for impurities, including Impurity D.

The European Pharmacopoeia (Ph. Eur.) monograph for amoxicillin trihydrate lists several related substances, including impurity D, which is identified as (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid (penicilloic acids of amoxicillin). drugfuture.comuspbpep.com The monograph specifies a liquid chromatography method for the determination of related substances. drugfuture.com For any impurity, the limit is set as not more than the area of the principal peak in the chromatogram obtained with a reference solution, which typically corresponds to 1.0%. drugfuture.com

The United States Pharmacopeia (USP) also includes a monograph for amoxicillin trihydrate which outlines tests for related compounds. researchgate.net The acceptable limit for Impurity D in the USP is generally set at not more than 0.5%. researchgate.net The USP provides detailed procedures for High-Performance Liquid Chromatography (HPLC) to ensure the separation and quantification of amoxicillin and its impurities. usp.org

Development of Justified Acceptance Criteria for this compound

The establishment of justified acceptance criteria for impurities is a cornerstone of regulatory compliance. For a known and specified impurity like this compound, the acceptance criteria are not arbitrary but are based on a scientific evaluation of safety data.

The process of justifying acceptance criteria involves several considerations as outlined by regulatory bodies. tga.gov.au This includes:

Toxicological Data: A thorough review of available toxicological data is conducted to assess the potential for adverse effects. tga.gov.au If the impurity is found to be a significant metabolite in animal and/or human studies, this can be used to justify higher acceptance criteria. tga.gov.au

"As Low As Reasonably Practicable" (ALARP) Principle: The impurity limits should be set as low as is achievable with a robust and controlled manufacturing process. tga.gov.au

Batch Analysis Data: Data from multiple batches manufactured during development and commercial production are used to demonstrate the consistency of the impurity profile and the capability of the process to control the impurity at the proposed level. researchgate.net

Stability Data: Long-term and accelerated stability studies provide information on the formation of degradation products over the shelf life of the drug substance and drug product, which informs the setting of appropriate limits. gsconlinepress.com

For this compound, the established limits in the pharmacopoeias are a result of this comprehensive evaluation, balancing the potential risks with the practicalities of manufacturing.

Quality Management Systems for Impurity Control throughout the Product Lifecycle

A robust Quality Management System (QMS) is essential for ensuring that impurities, including this compound, are consistently controlled throughout the entire product lifecycle. Modern approaches to QMS, such as the implementation of Quality by Design (QbD), provide a systematic and science-based framework for drug development and manufacturing. nih.gov

The key elements of a QMS for impurity control include:

Risk Assessment: Identifying and evaluating the risks associated with the formation of impurities at each stage of the manufacturing process. nih.gov For this compound, this would involve understanding the critical process parameters that can lead to its formation, such as pH, temperature, and moisture content.

Process Understanding and Control: Developing a deep understanding of the manufacturing process to identify and control the parameters that affect the formation of impurities. nih.gov This can involve the use of Design of Experiments (DoE) to establish a design space within which the process consistently produces a product with the desired quality attributes, including acceptable levels of Impurity D. advancechemjournal.com

Analytical Method Validation: Ensuring that the analytical methods used to detect and quantify Impurity D are validated according to ICH Q2(R2) guidelines. researchgate.netakjournals.com This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

Continuous Monitoring and Improvement: Implementing a system for the ongoing monitoring of the manufacturing process and the quality of the final product. nih.gov This allows for the early detection of any trends in impurity levels and the implementation of corrective and preventive actions (CAPAs) to maintain control.

By integrating these principles into a comprehensive QMS, pharmaceutical manufacturers can ensure the consistent production of high-quality amoxicillin trihydrate with controlled levels of Impurity D, thereby safeguarding patient safety.

Detailed Research Findings

The control of this compound relies heavily on robust analytical methodology, primarily High-Performance Liquid Chromatography (HPLC). Validation of these methods is crucial to ensure their reliability.

Table 1: HPLC Method Validation Parameters for this compound Analysis

Parameter Typical Acceptance Criteria Example Finding
Linearity (Correlation Coefficient, r²) ≥ 0.999 0.9998
Limit of Detection (LOD) Reportable < 0.045% (w/w) akjournals.com
Limit of Quantitation (LOQ) Reportable < 0.086% (w/w) akjournals.com
Precision (Relative Standard Deviation, RSD) ≤ 2.0% < 2.0%
Accuracy (Recovery) 98.0% - 102.0% 100.6 ± 4%

| Resolution (between Amoxicillin and Impurity D) | ≥ 2.0 | ≥ 2.0 usp.org |

This table presents a summary of typical HPLC method validation parameters and example findings from published research. The values are illustrative and may vary depending on the specific method and laboratory.

Table 2: Pharmacopoeial Limits for this compound

Pharmacopoeia Specified Limit
European Pharmacopoeia (Ph. Eur.) ≤ 1.0% (as a general limit for any impurity) drugfuture.com

| United States Pharmacopeia (USP) | ≤ 0.5% researchgate.net |

This table summarizes the specified limits for this compound in major pharmacopoeias.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Amoxicillin trihydrate impurity D in pharmaceutical formulations?

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard for impurity profiling. Method optimization using Box-Behnken experimental design (BBD) ensures robustness by evaluating factors like mobile phase composition (e.g., phosphate buffer:methanol), flow rate, and pH. Validation parameters (linearity, accuracy, precision) must adhere to ICH guidelines . Forced degradation studies under thermal, acidic, or alkaline conditions can help identify degradation-related impurities .

Q. How are regulatory guidelines (e.g., ICH, USP) applied to control impurity D in Amoxicillin trihydrate?

The International Council for Harmonisation (ICH) Q3B(R2) mandates impurity thresholds (e.g., identification threshold: 0.1%, qualification threshold: 0.15%). Stability-indicating methods must demonstrate specificity for impurity D amid matrix interference. Pharmacopoeial monographs (e.g., USP 39) prescribe HPLC conditions for related substance analysis, including column type (C18), detection wavelength (230 nm), and acceptance criteria for peak purity .

Q. What synthetic pathways lead to the formation of impurity D during Amoxicillin trihydrate production?

Impurity D may arise from incomplete coupling reactions during synthesis. For example, using peptide coupling reagents like PyBOP with 6-aminopenicillanic acid (6-APA) and amoxicillin intermediates can generate dimeric byproducts if reaction conditions (e.g., stoichiometry, temperature) are suboptimal. Intermediate purification via crystallization or chromatography is critical to minimize such impurities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize chromatographic conditions for impurity D analysis?

A three-factor BBD evaluates mobile phase composition, flow rate, and pH. Response surface methodology (RSM) identifies optimal conditions: e.g., 50:50 v/v phosphate buffer:methanol, flow rate 1.0 mL/min, pH 3.0. ANOVA validates robustness, showing mobile phase and flow rate significantly affect retention time and peak area, while pH has negligible impact .

Q. What chemometric models resolve impurity D from co-eluting substances in UV spectral data?

Partial least-squares regression (PLSR) and linear support vector regression (SVR) effectively deconvolute overlapping peaks. A four-level factorial design trains models using 16 mixtures with varying impurity ratios. SVR outperforms PLSR in accuracy (RMSE < 0.5 vs. >1.0) and generalization, but PLSR is faster for routine analysis .

Q. How do forced degradation studies elucidate impurity D’s stability profile?

Accelerated degradation at 80°C for 96 hours induces ~23% Amoxicillin degradation, with impurity D emerging as a major byproduct (2% peak area). HPLC-MS identifies degradation pathways (e.g., hydrolysis, oxidation), while kinetic modeling predicts impurity growth rates under varying pH and temperature .

Q. What thermodynamic mechanisms govern impurity D’s selective crystallization during purification?

Molecular dynamics (MD) simulations and phase diagrams reveal that impurity D’s conformation favors cocrystallization with specific counterions (e.g., sodium). Solubility differences in methanol-water systems enable selective isolation, with ΔG values (-5.2 kcal/mol) confirming thermodynamic stability of impurity D-rich crystals .

Methodological Considerations

Q. How are stability-indicating methods validated for impurity D quantification?

Key parameters include:

  • Specificity : Resolution ≥2.0 between impurity D and Amoxicillin.
  • Linearity : R² ≥0.999 over 0.05–1.5 μg/mL.
  • Accuracy : 98–102% recovery via spiked placebo samples.
  • Precision : %RSD <2.0 for intraday/interday assays .

Q. What comparative advantages do FTIR and HPLC offer for impurity D analysis?

FTIR detects functional groups (e.g., β-lactam ring) but lacks sensitivity for trace impurities. HPLC-UV provides quantitative data (LOD: 0.01 μg/mL) and peak purity verification via photodiode array (PDA) detection. Combining both techniques enhances structural elucidation and quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.